REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[C:5]1[CH:10]=[C:9]([O:11][CH3:12])[N:8]=[C:7](Cl)[CH:6]=1)[CH3:2].[C:15]1(C)C=CC=CC=1>O1CCOCC1.[CH3-].[CH3-].[Zn+2]>[CH2:1]([O:3][C:4](=[O:14])[C:5]1[CH:6]=[C:7]([CH3:15])[N:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[CH3:2] |f:3.4.5|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.37 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=NC(=C1)OC)Cl)=O
|
Name
|
Pd(dppf)
|
Quantity
|
203 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[CH3-].[CH3-].[Zn+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled again to rt
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by carefully adding water
|
Type
|
ADDITION
|
Details
|
The mixture is diluted further with water
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
EXTRACTION
|
Details
|
the filtrate is extracted with EA (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by CC on silica gel eluting with heptane:EA 4:1
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=NC(=C1)C)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |